5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one, also known as BMT-1, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta, which is a hallmark of the disease. In schizophrenia, this compound has been suggested to modulate the activity of dopamine receptors in the brain.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce amyloid beta deposition and improve cognitive function. In schizophrenia, this compound has been shown to reduce the negative symptoms of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potential therapeutic value in various diseases. Another advantage is that this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one. One future direction is to further investigate the mechanism of action of this compound in various diseases. Another future direction is to study the pharmacokinetics and toxicity of this compound in animal models. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic value in various diseases. The synthesis of this compound involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as DCC. This compound has been shown to have various biochemical and physiological effects in animal models. Future studies could focus on further investigating the mechanism of action, improving the synthesis method, and conducting clinical trials to evaluate the safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-(4-benzhydryl-1-piperazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and schizophrenia. In cancer, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, this compound has been studied for its potential to reduce the negative symptoms of the disease.
Propiedades
Fórmula molecular |
C21H23N5O |
---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-(4-benzhydrylpiperazin-1-yl)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O/c1-16-20(22-21(27)24-23-16)26-14-12-25(13-15-26)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,24,27) |
Clave InChI |
GGHVUTXLMLUDMD-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=NNC(=O)N=C1N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.